molecular formula C15H19NO B2617364 N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide CAS No. 2411263-66-4

N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide

Cat. No.: B2617364
CAS No.: 2411263-66-4
M. Wt: 229.323
InChI Key: HOGHBSLOWOXZME-UHFFFAOYSA-N
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Description

N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.323. This compound is characterized by the presence of a cyclopropyl group, a phenyl group, and a prop-2-enamide moiety, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide typically involves the reaction of 2-cyclopropyl-1-phenylpropan-2-amine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

Scientific Research Applications

N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide can be compared with other similar compounds, such as:

    N-(2-Cyclopropyl-1-phenylpropan-2-yl)acetamide: This compound has an acetamide group instead of a prop-2-enamide group, leading to different chemical and biological properties.

    N-(2-Cyclopropyl-1-phenylpropan-2-yl)butanamide: The presence of a butanamide group in this compound results in variations in its reactivity and applications.

    N-(2-Cyclopropyl-1-phenylpropan-2-yl)benzamide: The benzamide group in this compound provides distinct characteristics compared to the prop-2-enamide group in this compound.

Properties

IUPAC Name

N-(2-cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-14(17)16-15(2,13-9-10-13)11-12-7-5-4-6-8-12/h3-8,13H,1,9-11H2,2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGHBSLOWOXZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2CC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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